Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Overview
Description
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, also known as β-Amino-2,4,5-trifluoro-benzenebutanoic Acid Ethyl Ester, is a chemical compound with the molecular formula C12H14F3NO2 . It has a molecular weight of 261.240 .
Molecular Structure Analysis
The exact mass of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is 261.097656 . The molecular structure analysis is not available in the retrieved resources.Physical and Chemical Properties Analysis
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has a density of 1.3±0.1 g/cm3 and a boiling point of 331.0±42.0 °C at 760 mmHg . It has a flash point of 154.0±27.9 °C . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol .Scientific Research Applications
1. Crystal Packing and Molecular Interactions
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate demonstrates unique molecular interactions in its crystal structure. Zhang, Wu, and Zhang (2011) found that it utilizes rare N⋯π interactions, forming a zigzag double-ribbon structure. This compound offers insights into nontraditional hydrogen bonding and molecular packing in crystal engineering (Zhang, Wu, & Zhang, 2011).
2. Synthesis of Novel Compounds
The compound is integral in synthesizing diverse chemical structures. For example, Coe, Markou, and Tatlow (1997) used it in a Reformatsky-type reaction, leading to the formation of various intermediates critical in organic synthesis (Coe, Markou, & Tatlow, 1997).
3. Spectroscopic and Theoretical Studies
This compound has been characterized using spectroscopic and theoretical methods. Koca et al. (2014) conducted experimental and theoretical vibrational spectra analyses, providing valuable data for understanding the compound's chemical and physical properties (Koca et al., 2014).
4. Methodology in Organic Synthesis
The compound serves as a crucial intermediate in various synthetic methodologies. Darehkordi, Talebizadeh, and Anary‐Abbasinejad (2018) utilized it in the intramolecular cyclization process, leading to the creation of new series of substituted derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Mechanism of Action
Properties
IUPAC Name |
ethyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3/b8-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGUVPIIJRHFD-YVMONPNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/CC1=CC(=C(C=C1F)F)F)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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